molecular formula C7H9NOS B3176266 5-Methoxy-3-methylthiopyridine CAS No. 98627-13-5

5-Methoxy-3-methylthiopyridine

Cat. No. B3176266
CAS RN: 98627-13-5
M. Wt: 155.22 g/mol
InChI Key: JGPYSOIVHGIKGD-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylthiopyridine is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 . It is used in various applications in the chemical industry .


Synthesis Analysis

The synthesis of 5-Methoxy-3-methylthiopyridine involves several methods. One of the main strategies to build up borinic acids relies either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-3-methylthiopyridine consists of a pyridine ring with a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to it . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

5-Methoxy-3-methylthiopyridine has a predicted boiling point of 255.7±25.0 °C and a predicted density of 1.14±0.1 g/cm3 . Its solubility in water is 6.85 mg/l at 20 °C . It is also soluble in organic solvents like hexane, methanol, and acetone .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with methoxy and methylthio groups on a pyridine ring are of significant interest in chemical synthesis, offering versatile intermediates for developing pharmaceuticals, agrochemicals, and advanced materials. The synthesis of such compounds often involves strategic functionalization of the pyridine ring to introduce methoxy and methylthio groups, utilizing reactions like nucleophilic substitution and transition metal-catalyzed coupling reactions. For instance, the synthesis of 2-amino-4-methoxy-6-methylthiopyrimidine demonstrates the utility of such chemical transformations, showing how specific functional groups can be introduced to achieve desired chemical structures (Yin Dulin, 2005) [https://consensus.app/papers/synthesis-2amino4methoxy6methylthiopyrimidine-dulin/8ca59f962638557e929ff97f5c52ba43/?utm_source=chatgpt].

Applications in Medicinal Chemistry

Compounds structurally related to 5-Methoxy-3-methylthiopyridine find applications in medicinal chemistry, particularly in the synthesis of novel pharmaceutical agents. These compounds can serve as building blocks for the development of drugs with potential anti-inflammatory, antiviral, and antipsychotic activities. For example, methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate has been investigated for its potential anti-inflammatory properties, highlighting the therapeutic potential of such structures (G. P. Moloney, 2001) [https://consensus.app/papers/methyl-3hydroxythieno23bpyridine2carboxylate-moloney/9f0587f4051a5011ad3c60917b51fd59/?utm_source=chatgpt].

Material Science and Catalysis

In the realm of materials science and catalysis, compounds similar to 5-Methoxy-3-methylthiopyridine can play a crucial role as ligands in the formation of metal complexes, which are pivotal in catalytic processes. The synthesis and characterization of CuI complexes with N,N',S,S' scorpionate ligands, for instance, provide insight into how such compounds can influence the properties and reactivity of metal centers in catalysis (Marcello Gennari et al., 2008) [https://consensus.app/papers/complexes-nnss-scorpionate-ligands-evidence-gennari/e300e4a103545fd6a4a1a7aac85ae60c/?utm_source=chatgpt].

Safety and Hazards

The safety data sheet for 5-Methoxy-3-methylthiopyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety .

properties

IUPAC Name

3-methoxy-5-methylsulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPYSOIVHGIKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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